molecular formula C8H17NO6 B14768181 Metoprolol IMpurity 11

Metoprolol IMpurity 11

Cat. No.: B14768181
M. Wt: 223.22 g/mol
InChI Key: MRTTYHAMDQOINV-UHFFFAOYSA-N
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Description

Metoprolol Impurity 11 is a byproduct or degradation product associated with the pharmaceutical compound metoprolol, which is a selective beta-1 adrenoreceptor antagonist. Metoprolol is commonly used to treat conditions such as hypertension, angina, and heart failure by reducing chest pain and lowering high blood pressure .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Metoprolol Impurity 11 involves specific synthetic routes and reaction conditions. The synthesis typically includes the use of hydrophilic interaction chromatography (HILIC) methods coupled with charged aerosol detection (CAD) to separate metoprolol and its impurities . The reaction conditions often involve the use of high-purity, porous, spherical silica particles coated with charged nanopolymer particles that produce a HILIC/SAX/WAX tri-modal phase .

Industrial Production Methods: In industrial settings, the production of this compound is monitored using advanced chromatographic techniques. The Thermo Scientific Vanquish UHPLC system, for example, is an integrated platform that incorporates a binary pump, split loop autosampler, column compartment, and both diode array and charged aerosol detectors . This system helps prevent further drug degradation during analysis and ensures the accurate quantification of impurities.

Chemical Reactions Analysis

Types of Reactions: Metoprolol Impurity 11 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for understanding the stability and behavior of the impurity under different conditions.

Common Reagents and Conditions: Common reagents used in the analysis of this compound include ammonium formate and orthophosphoric acid, which are used as mobile phases in chromatographic methods . The reaction conditions often involve isocratic HILIC chromatography with UV and charged aerosol detection .

Major Products Formed: The major products formed from the reactions involving this compound include non-aromatic α-hydroxyamines, which are analyzed using thin layer chromatography (TLC) and liquid chromatographic methods .

Mechanism of Action

The mechanism of action of Metoprolol Impurity 11 is closely related to that of metoprolol itself. Metoprolol is a beta-1 adrenergic receptor inhibitor specific to cardiac cells, which decreases cardiac output by producing negative chronotropic and inotropic effects . The impurity may interact with similar molecular targets and pathways, although its specific effects and interactions require further research.

Comparison with Similar Compounds

Similar Compounds: Metoprolol Impurity 11 can be compared with other impurities of metoprolol, such as Metoprolol EP Impurity A, Metoprolol EP Impurity M, and Metoprolol EP Impurity N . These impurities are also analyzed using advanced chromatographic techniques and have similar chemical structures and properties.

Uniqueness: What sets this compound apart from other similar compounds is its specific synthetic route and the unique reaction conditions required for its preparation and analysis. The use of HILIC/SAX/WAX tri-modal phases and advanced detection methods ensures accurate quantification and profiling of this impurity .

Properties

Molecular Formula

C8H17NO6

Molecular Weight

223.22 g/mol

IUPAC Name

oxalic acid;3-(propan-2-ylamino)propane-1,2-diol

InChI

InChI=1S/C6H15NO2.C2H2O4/c1-5(2)7-3-6(9)4-8;3-1(4)2(5)6/h5-9H,3-4H2,1-2H3;(H,3,4)(H,5,6)

InChI Key

MRTTYHAMDQOINV-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC(CO)O.C(=O)(C(=O)O)O

Origin of Product

United States

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